

Methyl 2-amino-4,6-difluorobenzoate physical properties

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Compound of Interest

Compound Name: Methyl 2-amino-4,6-difluorobenzoate

Cat. No.: B1589867

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An In-Depth Technical Guide to the Physical Properties of **Methyl 2-amino-4,6-difluorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,6-difluorobenzoate is a fluorinated aromatic ester of significant interest within the pharmaceutical and agrochemical industries. Its structural motifs, particularly the presence of fluorine atoms, are known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability and binding affinity.^[1] As a key building block, a thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

This guide provides a comprehensive analysis of the core physical properties of **Methyl 2-amino-4,6-difluorobenzoate**. Moving beyond a simple data sheet, this document offers insights into the standardized methodologies for determining these properties, providing a framework for researchers to perform their own characterization with accuracy and reproducibility. This approach is grounded in authoritative protocols, ensuring scientific integrity and trustworthiness for professionals in drug development and chemical research.

Chemical Identity and Core Properties

A precise understanding of the fundamental chemical identity is the foundation of all subsequent experimental work. The key identifiers and known physical properties of **Methyl 2-amino-4,6-difluorobenzoate** are summarized below.

Property	Value	Source(s)
CAS Number	379228-57-6	[2]
Molecular Formula	C ₈ H ₇ F ₂ NO ₂	[2]
Molecular Weight	187.15 g/mol	[3]
Physical Form	Solid; Crystals, powder, or lumps	[2]
Appearance	White to pale cream	[4]
Purity	Typically ≥98%	[2][3]
Melting Point	Data not available in searched literature	
Boiling Point	Data not available in searched literature	
Density	Data not available in searched literature	
Solubility	Data not available in searched literature	
InChI Key	SECMISFZCMBTKJ-UHFFFAOYSA-N	[2][3]

Experimental Determination of Physical Properties

For a research scientist, the absence of literature data for a specific compound is a common challenge. The true expertise lies in knowing how to generate this data reliably. The following sections detail the authoritative, field-proven protocols for characterizing the key physical properties of **Methyl 2-amino-4,6-difluorobenzoate**.

Melting Point Analysis

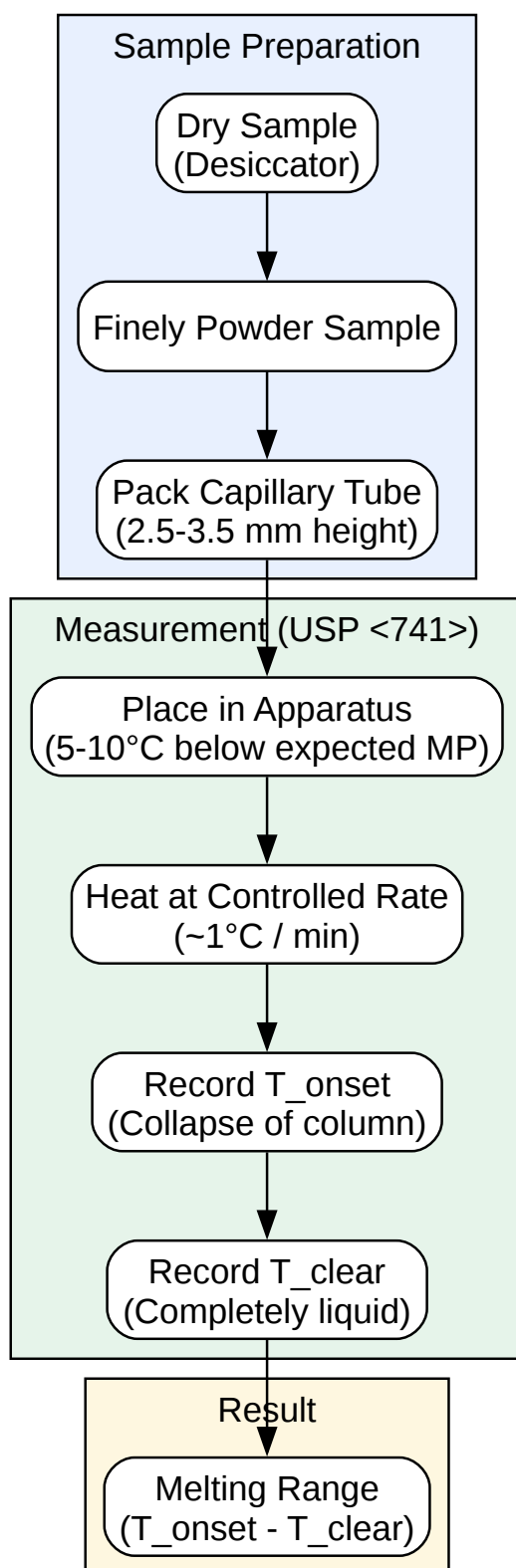
Expert Insight: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities, which depress and widen the melting range. For pharmaceutical intermediates, this is a fundamental quality control parameter.

Protocol: Capillary Melting Point Determination (USP <741> Class I)

The United States Pharmacopeia (USP) provides a standardized method for melting point determination that ensures accuracy and reproducibility.[\[5\]](#)

Methodology:

- Sample Preparation: The solid sample of **Methyl 2-amino-4,6-difluorobenzoate** must be finely powdered and dried in a desiccator. A small amount is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[\[6\]](#)
- Apparatus Setup: A calibrated melting point apparatus with a suitable transparent fluid bath (e.g., silicone oil) and an accurate thermometer or digital sensor is used.[\[5\]](#)
- Measurement:
 - The capillary tube is placed in the heating block when the temperature is approximately 5-10°C below the expected melting point.[\[5\]](#)[\[6\]](#)
 - The temperature is increased at a controlled rate, typically 1°C per minute.[\[6\]](#)
 - Onset of Melting: The temperature at which the column of the substance is observed to collapse against the side of the capillary is recorded as the start of the melting range.[\[6\]](#)[\[7\]](#)
 - Completion of Melting: The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[\[6\]](#)[\[7\]](#)
- Validation: The accuracy of the apparatus should be regularly verified using USP Melting Point Reference Standards.[\[5\]](#)



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Workflow for USP <741> Melting Point Determination.

Boiling Point Determination

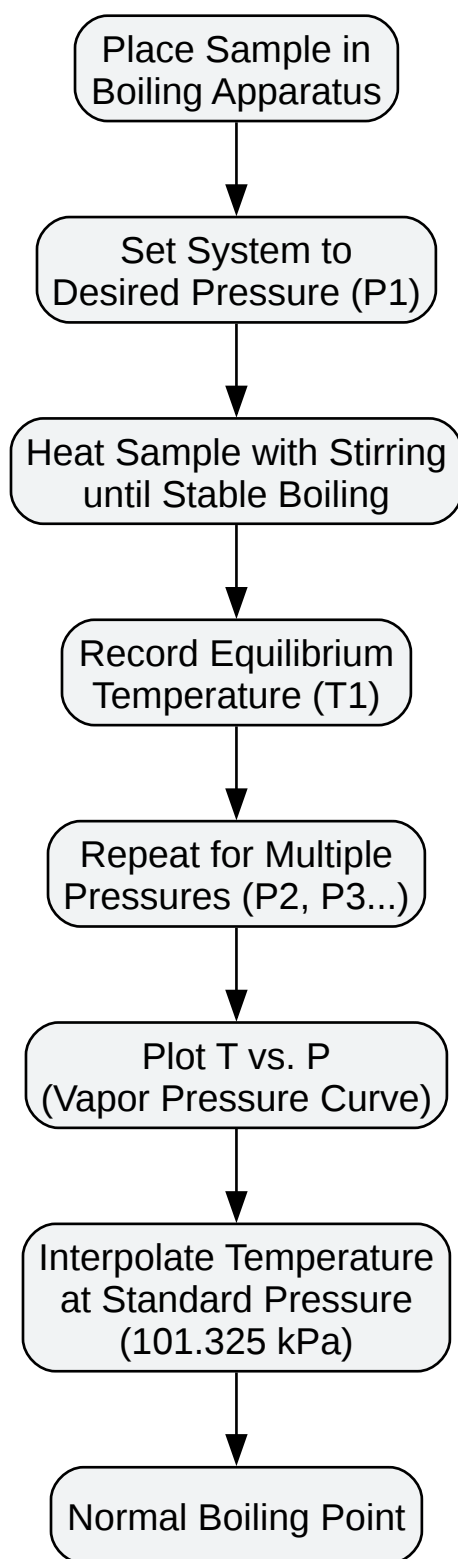
Expert Insight: While **Methyl 2-amino-4,6-difluorobenzoate** is a solid at room temperature, its boiling point is a key thermodynamic property relevant for purification methods like distillation (if applicable under vacuum) and for assessing its thermal stability.

Protocol: Boiling Point Determination (OECD Guideline 103)

The OECD provides several methods for determining the boiling point. The dynamic method, which measures vapor pressure as a function of temperature, is highly versatile.^[8]^[9]

Methodology:

- **Apparatus Setup:** A boiling apparatus is assembled, typically consisting of a boiling flask with a temperature sensor positioned in the vapor phase above the liquid surface. The system is connected to a pressure control system.
- **Measurement:**
 - The pressure in the system is set to a specific value.
 - The sample is heated with constant stirring until it boils.
 - The system is allowed to reach equilibrium, and the temperature at which boiling is stable is recorded. This temperature is the boiling point at the set pressure.
- **Data Collection:** This process is repeated at various pressures to generate a vapor pressure curve.
- **Determination:** The boiling point at standard atmospheric pressure (101.325 kPa) is determined by finding the temperature on the vapor pressure curve that corresponds to this pressure.^[10]^[11] Differential Scanning Calorimetry (DSC) can also be used as an alternative method.^[9]



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Workflow for OECD 103 Boiling Point Determination.

Solubility Profile

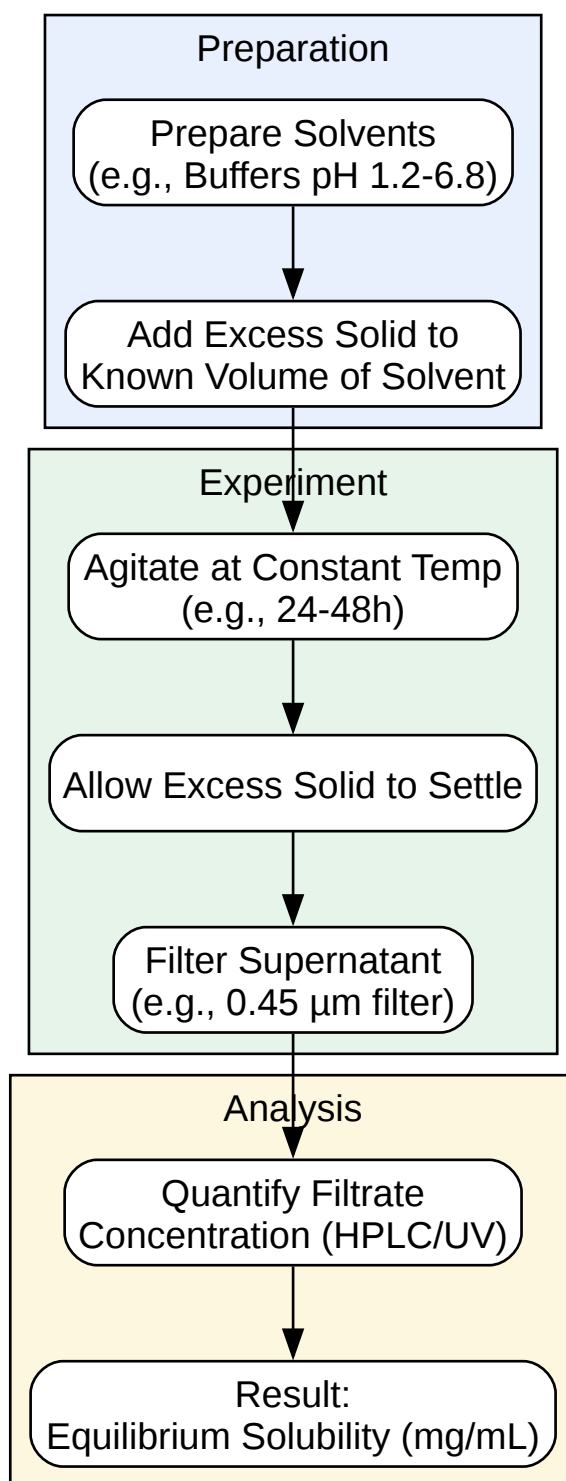
Expert Insight: For drug development professionals, solubility is arguably one of the most critical physical properties. It directly influences bioavailability and dictates formulation strategies. According to the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble when its highest therapeutic dose can be dissolved in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[\[12\]](#)

Protocol: Shake-Flask Equilibrium Solubility Method

This method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the WHO.[\[12\]](#)

Methodology:

- **Media Preparation:** Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as well as common organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile).[\[1\]](#)[\[12\]](#)
- **Sample Preparation:** Add an excess amount of **Methyl 2-amino-4,6-difluorobenzoate** to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Agitate the vials at a constant temperature (typically 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)
- **Sample Separation:** After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter (e.g., 0.45 μ m) to remove any undissolved particles.
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- **Calculation:** The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.



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Workflow for Shake-Flask Solubility Determination.

Spectroscopic Profile

Expert Insight: Spectroscopic data provides an unassailable fingerprint of a molecule's structure. For researchers, ^1H NMR, ^{13}C NMR, and IR spectroscopy are indispensable tools for structural confirmation and quality control, ensuring the correct isomer is being used.

While specific spectra for **Methyl 2-amino-4,6-difluorobenzoate** are not available in the searched literature, an experienced chemist can predict the key features based on its structure.

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - Aromatic Region: The two protons on the benzene ring are expected to appear in the aromatic region (approx. 6.0-8.0 ppm). Due to coupling with each other and with the fluorine atoms, they would likely present as complex multiplets (e.g., doublet of doublets or triplets).
 - Amine Protons ($-\text{NH}_2$): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.
 - Methyl Protons ($-\text{OCH}_3$): A sharp singlet corresponding to the three equivalent methyl protons would appear upfield (approx. 3.8-4.0 ppm).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (approx. 165-170 ppm).
 - Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large C-F coupling constants, which is a key diagnostic feature.
 - Methyl Carbon: The methyl carbon of the ester group will appear upfield (approx. 50-55 ppm).
- IR (Infrared) Spectroscopy:
 - N-H Stretch: A characteristic pair of peaks for the primary amine group is expected around $3300\text{-}3500\text{ cm}^{-1}$.

- C=O Stretch: A strong, sharp absorption for the ester carbonyl group will be present around 1700-1730 cm^{-1} .
- C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the fingerprint region, typically around 1100-1300 cm^{-1} .

Safety and Handling

According to available safety data, **Methyl 2-amino-4,6-difluorobenzoate** is considered hazardous. It is classified as causing skin and eye irritation.[13]

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing.[13]
- Storage: Keep containers tightly closed in a cool, well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
- First Aid: In case of contact, rinse skin or eyes cautiously with water for several minutes. If irritation persists, seek medical attention.[13]

Conclusion

Methyl 2-amino-4,6-difluorobenzoate is a valuable chemical intermediate whose full physical characterization is essential for its application in research and development. While some fundamental properties like its solid form and color are known, specific quantitative data for its melting point, boiling point, and solubility are not widely published. This guide empowers researchers by providing not only the known information but also the authoritative, standardized protocols required to generate this critical data in-house. Adherence to these methodologies ensures the generation of reliable, reproducible, and citable results, upholding the principles of scientific integrity and enabling the seamless integration of this compound into complex synthetic and formulation workflows.

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